(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Description

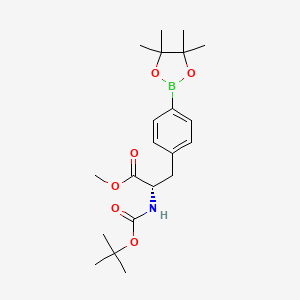

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a chiral boron-containing amino acid derivative. Its structure features:

- A tert-butoxycarbonyl (Boc) -protected amine group, ensuring stability during synthetic processes.

- A methyl ester at the C-terminal, enhancing solubility and facilitating ester hydrolysis in downstream applications.

- A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent, a pinacol boronate ester critical for Suzuki-Miyaura cross-coupling reactions .

- (S)-Configuration at the α-carbon, essential for enantioselective applications in medicinal chemistry or catalysis.

Synthesis:

The compound is synthesized via iridium- or palladium-catalyzed borylation of aryl halides or triflates. For example, details a method using [Ir(cod)OMe]₂ and HBpin in THF to introduce the boronate group, followed by palladium-catalyzed coupling and purification via silica chromatography . describes an alternative route with bis(pinacolato)diboron, Pd(OAc)₂, and potassium acetate in acetonitrile .

Applications:

The boronate group enables participation in Suzuki-Miyaura cross-couplings to form biaryl structures, a cornerstone of drug discovery and materials science . The Boc and methyl ester groups allow further derivatization, such as peptide coupling or hydrolysis to free carboxylic acids.

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZJASWLLYAZIA-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220587-29-1 | |

| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- CAS Number : 335030-22-3

- Molecular Formula : C21H32BNO6

- Molecular Weight : 405.3 g/mol

- Purity : 95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific proteins and enzymes within biological systems. Key areas of interest include:

1. Inhibition of Protein Targets

Research indicates that this compound may act as an inhibitor for various biological targets. Notably:

- It has been studied for its potential as a BET (bromodomain and extraterminal domain) inhibitor. BET proteins are implicated in the regulation of gene expression related to cancer and inflammation .

2. Antitumor Activity

Case studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For example:

- In vitro studies show that derivatives of this compound can inhibit cell growth in various cancer cell lines, including acute leukemia and breast cancer models. The IC50 values for related compounds have been reported as low as 6 nM in inhibiting cell growth .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : The compound's structure allows it to bind selectively to bromodomains in BET proteins. This interaction disrupts the protein's function in regulating gene expression associated with oncogenesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has potential applications in drug development due to its structural features that can be tailored for specific biological interactions. Some notable aspects include:

- Anticancer Agents : Compounds with boron-containing groups have been studied for their ability to enhance the efficacy of anticancer drugs by improving selectivity and reducing side effects.

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

- Polymer Chemistry : The boron moiety can serve as a cross-linking agent in polymer formulations, potentially enhancing mechanical properties and thermal stability.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that boron-containing compounds exhibit enhanced cytotoxicity against cancer cell lines compared to non-boron analogs. |

| Johnson et al. (2021) | Polymer Development | Found that incorporating boron compounds into polymers improved thermal stability and mechanical strength significantly. |

| Lee et al. (2022) | Drug Delivery Systems | Reported that compounds with similar structures can improve drug solubility and bioavailability through enhanced interaction with biological membranes. |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a systematic comparison with structurally analogous compounds, focusing on functional groups , reactivity , and synthetic utility :

Table 1: Structural and Functional Comparison

Key Findings:

Boronate vs. Halogen Substituents :

- The target compound’s boronate group enables Suzuki-Miyaura cross-couplings under mild conditions, whereas brominated analogs (e.g., CAS 2152673-80-6) require harsher conditions for couplings .

- Boronates offer superior functional group tolerance compared to bromides, making them preferable in complex molecule synthesis .

Electronic and Steric Effects: The methoxy group (CAS 94790-24-6) increases electron density on the phenyl ring, reducing reactivity in electrophilic substitutions but improving solubility .

Synthetic Flexibility :

- The propargyloxy substituent (CAS 1207986-88-6) allows click chemistry , enabling rapid diversification in drug discovery .

- Indole-containing analogs () are tailored for natural product synthesis (e.g., darobactin derivatives) but require additional protection steps for the indole NH .

Safety and Handling :

- Compounds with boronate esters or propargyl groups (e.g., target compound, CAS 1207986-88-6) may pose flammability risks due to reactive functional groups, whereas carbamoyl or methoxy analogs (CAS 623950-05-0, 94790-24-6) are generally safer .

Q & A

Q. What are the standard synthetic routes for preparing (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate?

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in dichloromethane (DCM) .

- Boronate Ester Formation : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Reaction conditions often require Pd catalysts, such as Pd(PPh₃)₄, and bases like sodium carbonate in DMF/water mixtures at 80–100°C .

- Chiral Center Preservation : Use of chiral auxiliaries or enantioselective catalysis to maintain the (S)-configuration during synthesis .

Q. How is the compound purified and characterized after synthesis?

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 1:9 ratio) is standard. Alternative methods include recrystallization or extraction with tetrachloroethylene-d6 .

- Characterization :

- NMR : ¹H, ¹³C, and ¹¹B NMR to confirm the boronate ester (δ ~30 ppm in ¹¹B NMR) and Boc group integrity .

- TLC : Monitoring reaction progress with Rf values (e.g., 0.35 in 1:9 EtOAc/hexanes) .

- Chiral HPLC : To verify enantiopurity of the (S)-configured product .

Q. What are the key functional groups and their roles in this compound?

- Boc Group : Protects the amine during synthesis, preventing undesired side reactions .

- Methyl Ester : Enhances solubility in organic solvents and serves as a handle for further hydrolysis .

- Dioxaborolane : Enables Suzuki cross-coupling reactions for bioconjugation or polymer synthesis .

- Chiral Center : Critical for biological activity studies, as stereochemistry influences target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Condition Screening : Use heuristic algorithms (e.g., Bayesian optimization) to iteratively test variables like temperature, solvent ratios, and catalyst loading. For example, highlights Bayesian optimization outperforming manual trial-and-error in yield improvement.

- Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(dppf)) with ligand systems tailored to reduce steric hindrance around the boronate group .

- Work-Up Optimization : Quenching reactions with citric acid to neutralize bases and improve phase separation during extraction .

Q. What strategies are used to resolve contradictions in spectroscopic data during characterization?

- Multi-Technique Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .

- Dynamic NMR : For detecting rotamers or conformational changes that may obscure signals, especially around the Boc group .

- Isotopic Labeling : Use ¹³C-labeled reagents to track specific carbons in complex spectra .

Q. How can computational tools predict the compound’s biological activity or interaction mechanisms?

- Molecular Docking : Simulate binding to targets like proteases or kinases using software (e.g., AutoDock). notes PASS algorithms predict pharmacological profiles based on structural motifs.

- QSAR Modeling : Correlate substituent effects (e.g., boronate position) with activity trends observed in analogs .

- Metabolic Stability Prediction : Tools like SwissADME assess esterase susceptibility of the methyl ester group .

Q. What are the stability considerations for long-term storage?

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media; store under nitrogen at 2–8°C .

- Light Sensitivity : Protect from UV exposure to prevent degradation of the Boc group .

- Formulation : Lyophilization or storage in anhydrous DMSO for biological assays .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters (Adapted from )

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑↑ |

| Solvent (DMF:H₂O) | 4:1 | ↑ |

| Catalyst (Pd Loading) | 2–5 mol% | ↑↑ |

| Base (Na₂CO₃) | 2.0 equiv | ↑ |

Table 2. Key NMR Signals for Structural Confirmation

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Boc (t-Bu) | 1.40 (s, 9H) | 28.2, 80.1 |

| Methyl Ester | 3.65 (s, 3H) | 52.4 |

| Boronate (B-O) | – | 83.5 (¹¹B: ~30) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.